![molecular formula C16H16BrNO2 B4839014 N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide](/img/structure/B4839014.png)
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide
Overview
Description
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide, also known as BPP, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as arylpropionamide derivatives, and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide acts as an inhibitor of FAAH and TRPV1, which leads to an increase in the levels of endocannabinoids and a decrease in pain perception, respectively. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of FAAH and TRPV1, the increase in endocannabinoid levels, the decrease in pain perception, and the anti-inflammatory and antioxidant effects mentioned above. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in lab experiments is its specificity for FAAH and TRPV1, which allows researchers to study the function of these proteins without affecting other biological processes. However, one limitation of using N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective inhibitors of FAAH and TRPV1, which could lead to the development of new drugs for the treatment of pain and inflammation. Another area of interest is the study of the neuroprotective effects of N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in human clinical trials, which could lead to the development of new treatments for neurodegenerative diseases. Finally, the role of N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in modulating the endocannabinoid system and other biological processes is an area of ongoing research.
Scientific Research Applications
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been used to study the function of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been used to study the role of the protein TRPV1, which is involved in pain perception.
properties
IUPAC Name |
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-16(2,20-12-8-4-3-5-9-12)15(19)18-14-11-7-6-10-13(14)17/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZIIKTZXBXPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1Br)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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